Jacaglabroside B
Description
Jacaglabroside B is a hydroxyquinone glycoside isolated from natural sources, including plants and fungi. It is characterized by a hydroxyquinone core linked to a sugar moiety, a structural feature common in bioactive natural products. Key physicochemical properties include a molecular weight of 598.6 g/mol (based on MS m/z 599 [M+H]+), UV absorption at 220 nm (log ε 4.6), and distinct NMR profiles consistent with glycosidic and aromatic systems . Its biosynthesis involves oxidative dephenylation pathways, as observed in fungal metabolic studies, where enzymes like ApdE catalyze the formation of hydroxyquinone intermediates .
Properties
Molecular Formula |
C30H30O13 |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxy-6-[[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxymethyl]oxan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C30H30O13/c31-19-6-10-29(38,11-7-19)15-23(34)40-17-21-25(36)26(37)27(42-22(33)14-18-4-2-1-3-5-18)28(41-21)43-24(35)16-30(39)12-8-20(32)9-13-30/h1-13,21,25-28,36-39H,14-17H2/t21-,25-,26+,27-,28+/m1/s1 |
InChI Key |
AIFVFVGRWAMEBM-GSQIWVKLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2C(C(C(OC2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Jacaglabroside B typically involves extraction from the leaves of Jacaranda glabra. The leaves are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Jacaglabroside B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinones, alcohols, and substituted phenolic compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying phenylethanoid glucosides and their chemical behavior.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against small cell lung cancer.
Industry: It is being explored for its antioxidant properties, which could be useful in food preservation and cosmetics
Mechanism of Action
The mechanism of action of Jacaglabroside B involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by modulating oxidative stress pathways and inhibiting the growth of cancer cells. The molecular targets include various kinases and transcription factors involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Jacaglabroside B belongs to the hydroxyquinone glycoside class, sharing functional and structural similarities with other phenolic glycosides. Below is a detailed comparison with Apigenin-7-O-β-glucuronide (a flavonoid glycoside) and synthetic hydroxyquinones derived from para-hydroxyaromatic precursors:
Table 1: Structural and Spectroscopic Comparison
Key Findings:
Structural Divergence: this compound’s hydroxyquinone core distinguishes it from flavonoid glycosides like Apigenin-7-O-β-glucuronide, which feature a flavone backbone. This structural difference correlates with their UV profiles: this compound shows a single peak at 220 nm, while Apigenin-7-O-β-glucuronide exhibits three peaks due to conjugated aromatic systems . Synthetic hydroxyquinones, such as those produced via bisacetoxyiodobenzene or oxone-mediated oxidation, lack glycosidic moieties but share the hydroxyquinone scaffold, enabling similar reactivity in ring-expansion reactions .
Biological Context: this compound is naturally occurring and linked to fungal/plant secondary metabolism, whereas synthetic hydroxyquinones are primarily used as intermediates in organic synthesis. Apigenin-7-O-β-glucuronide, a common plant metabolite, is associated with antioxidant and anti-inflammatory activities .
Spectroscopic Differentiation: NMR data for this compound align with glycosidic protons (δnD 2.2) and aromatic signals, while Apigenin-7-O-β-glucuronide’s NMR highlights flavone protons and glucuronide anomeric carbons .
Research Implications
This compound’s unique hydroxyquinone glycoside structure positions it as a valuable candidate for drug discovery, particularly in targeting oxidative stress-related pathways. Its synthetic analogs, however, remain understudied compared to flavonoid glycosides like Apigenin-7-O-β-glucuronide, which have well-documented pharmacokinetic profiles. Future studies should explore:
- Enzymatic mechanisms of hydroxyquinone biosynthesis in fungi .
- Structure-activity relationships (SAR) of this compound derivatives.
- Comparative bioactivity assays against synthetic hydroxyquinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
